![molecular formula C18H28N2O2 B4184843 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4184843.png)
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine
Overview
Description
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, also known as MPBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has also shown promise as a potential treatment for Parkinson's disease, schizophrenia, and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is not fully understood. However, it has been suggested that 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine acts as a partial agonist at 5-HT1A receptors and as an antagonist at D2 receptors. These receptors are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic properties of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in lab experiments is its high potency and selectivity for specific receptors. This allows for precise manipulation of the neurotransmitter systems involved in various neurological disorders. However, 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is a synthetic compound that may have limited relevance to the natural systems in the body. Additionally, the effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine may vary depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are several potential future directions for research on 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine. One area of interest is the development of more selective and potent derivatives of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine that can target specific receptors and neurotransmitter systems. Another area of interest is the investigation of the long-term effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine on the brain and behavior. Finally, the potential clinical applications of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, or 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, is a synthetic compound that has shown promise as a potential treatment for various neurological disorders. Its high potency and selectivity for specific receptors make it a valuable tool for investigating the mechanisms underlying these disorders. However, further research is needed to fully understand the effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine on the brain and behavior and to develop more selective and potent derivatives.
properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-propylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)16(5-2)22-17-9-7-6-8-15(17)3/h6-9,16H,4-5,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPQCDHFGKDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(CC)OC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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